molecular formula C12H10N2O5 B1643005 Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1643005
M. Wt: 262.22 g/mol
InChI Key: CZPQYQVFQKEIIW-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 6-nitro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-7-5-8(14(17)18)3-4-10(7)13-11(9)15/h3-6H,2H2,1H3,(H,13,15)

InChI Key

CZPQYQVFQKEIIW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.0 g (46 mmol) of 1,2-dihydro-2-oxo-3-quinolinecarboxylic acid, ethyl ester [J. Chem. Soc., 2518 (1962)] and 50 ml of sulfuric acid is stirred in an ice bath and a cold mixture of 9.75 ml of 70% nitric acid and 9.75 ml of sulfuric acid is added dropwise over 10 minutes. The reaction solution is stirred with ice bath cooling for 1 hour and then is poured into ice and water with stirring. The resulting solid is collected by filtration and washed with water and ethanol. After drying, 10.7 g of the requisite ester is obtained, mp>310°. The structure is assigned by an unequivocal synthesis from the condensation of 2-amino-5-nitrobenzaldehyde and diethyl malonate to give the same 1,2-dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid, ethyl ester.
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